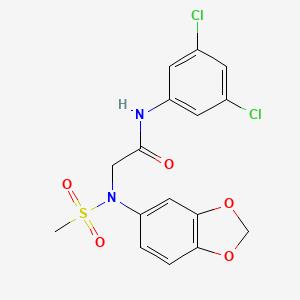![molecular formula C15H11BrClNO3 B3485640 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B3485640.png)
4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound used in scientific research. It is a member of the class of compounds known as halogenated benzenes, which are widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. Additionally, it has been shown to have some antimicrobial activity, although its efficacy in this area is still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene in lab experiments is its relatively low cost and availability. Additionally, it has been shown to have potent anti-cancer activity, making it a promising compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions that could be pursued in the study of 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene. One area of interest is its potential as an anti-inflammatory agent. Further investigation into its mechanism of action in this area could lead to the development of new treatments for inflammatory diseases. Additionally, its antimicrobial activity could be further explored to determine its potential as an antibiotic. Finally, its anti-cancer activity could be optimized through the development of new derivatives and analogs with improved potency and specificity.
Aplicaciones Científicas De Investigación
4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in studies investigating the role of nitroaromatic compounds in the formation of DNA adducts, which are implicated in the development of cancer.
Propiedades
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-13-3-6-15(12(9-13)7-8-18(19)20)21-10-11-1-4-14(17)5-2-11/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNYHUCSCHFBO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3485558.png)
![3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3485571.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B3485575.png)
![4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3485583.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3485587.png)
![methyl 4-[({[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485590.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3485607.png)

![2-[(4-bromobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3485616.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3485630.png)
![2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B3485638.png)
![N-(4-iodophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3485644.png)
![N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3485645.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3485649.png)